5-(2-Chloroethyl)-2,3-dihydrobenzofuran
Overview
Description
5-(2-Chloroethyl)-2,3-dihydrobenzofuran: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a 2-chloroethyl group attached to the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran typically involves the reaction of 2,3-dihydrobenzofuran with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroethyl group. Common nucleophiles include hydroxide ions, amines, and thiols.
Oxidation: The benzofuran ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the chloroethyl group or the benzofuran ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl derivatives or reduced benzofuran rings.
Scientific Research Applications
Chemistry: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research has explored the use of this compound derivatives in the treatment of various diseases, including cancer and infectious diseases. Its mechanism of action and efficacy are subjects of ongoing studies.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2,3-dihydrobenzofuran involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their function. This can result in the inhibition of cell proliferation and induction of cell death, making it a potential anticancer agent. The benzofuran ring may also interact with cellular receptors and enzymes, modulating their activity and contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
2-(2-Chloroethyl)-1,3-dihydrobenzofuran: Similar structure but different position of the chloroethyl group.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran: Similar structure with a bromoethyl group instead of a chloroethyl group.
5-(2-Chloroethyl)-2,3-dihydroindole: Similar structure with an indole ring instead of a benzofuran ring.
Uniqueness: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran is unique due to the specific positioning of the chloroethyl group on the benzofuran ring. This positioning influences its reactivity and biological activity, making it distinct from other similar compounds. The combination of the benzofuran ring and the chloroethyl group provides a unique set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWBUUHBGKOXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648091 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-50-2 | |
Record name | 5-(2-Chloroethyl)-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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